Cetylpyridinium chloride monohydrate
Overview
Description
Cetylpyridinium chloride monohydrate (CPC) is a quaternary ammonium compound known for its broad-spectrum antimicrobial activity. Its hexadecane chain disrupts lipid membranes, leading to bacterial cell membrane rupture. At low concentrations, CPC activates intracellular latent ribonucleases, promoting cell autolysis, while at high concentrations, it forms vesicle-like structures on bacterial cell surfaces, causing cytoplasmic content leakage (Nasila, Shijith, & MohammedShihabK, 2021). This unique chemical and physical property profile makes CPC an effective ingredient in various formulations, including mouthwashes, toothpaste, sanitizers, and disinfectants.
Synthesis Analysis
Cetylpyridinium chloride monohydrate's synthesis involves the quaternization of pyridine nitrogen, leading to significant red shifts in UV−vis absorption spectra. This indicates enhanced π-electron delocalization along the backbone upon quaternization, revealing insights into the molecular structure and potential for various applications, including antimicrobial agents and conductive materials (Bunten & Kakkar, 1996).
Molecular Structure Analysis
The solid-state structure of CPC, as revealed through single-crystal X-ray diffraction, shows a complex with cetylpyridinium cations arranged in specific patterns. This structure is crucial for understanding its antimicrobial properties and potential for reducing volatile sulfur compounds generated by bacteria (Dubovoy et al., 2020).
Chemical Reactions and Properties
Cetylpyridinium chloride's interaction with various substrates and solvents demonstrates its versatility as a reaction medium. Its behavior in aqueous solutions and interactions with charged substrates offer insights into its chemical reactions and properties, highlighting the influence of cetylpyridinium chloride micelles on the kinetics of chemical reactions (Molinero et al., 1996).
Physical Properties Analysis
The study of CPC's physical properties, such as its absorption into polymeric microgel particles, showcases the substance's capacity for inclusion within various matrices. This absorption leads to changes in the physical properties of the microgel particles, offering a foundation for developing applications in controlled release and uptake (Nerapusri et al., 2007).
Chemical Properties Analysis
The chemical properties of CPC, including its aggregation and adsorption behavior in different solvent systems, provide a deeper understanding of its interactions at the molecular level. Studies on its micellization and adsorption phenomena reveal the mechanisms behind its effectiveness as a surfactant and antimicrobial agent (Mukhim et al., 2010).
Scientific Research Applications
1. Interaction with Staphylococcus aureus in the presence of β-cyclodextrin
- Summary of Application: Cetylpyridinium chloride (CPC) is a cationic surfactant with biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus. This study investigates the effect of β-cyclodextrin (βCD) on CPC’s antimicrobial activity against S. aureus, especially in the mechanism of interaction with the S. aureus membrane .
- Methods of Application: The in vitro antimicrobial susceptibility of CPC and CPC/βCD compounds against S. aureus were determined by calculating the lower concentration capable of reducing cell viability by 50 and 100 percent. The kinetics of bacterial death were evaluated by kill curves for the two systems. The mechanisms of interaction of the CPC and CPC/βCD against S. aureus were investigated by Dynamic Light Scattering (DLS) and Zeta Potential (ZP) titrations .
- Results or Outcomes: The results of DLS, ZP, and Isothermal Titration Calorimetry (ITC) showed that in the presence of βCD, a different mechanism of interaction with the S. aureus membrane occurs, explaining the higher antimicrobial activity of the CPC/βCD system .
2. Antimicrobial Efficacy in Biofilms
- Summary of Application: Cetylpyridinium chloride (CPC) is a quaternary ammonium compound commonly used as an antiseptic in oral care products. This review focuses on its mechanism of action, its antimicrobial efficacy toward biofilms, and potential risks of resistance toward this antiseptic .
- Methods of Application: The review summarizes the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .
- Results or Outcomes: The review raises awareness among the dental community about the risk of resistance toward antiseptics in general .
3. Analytical Applications
- Summary of Application: Cetylpyridinium chloride monohydrate is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific analytical application .
- Results or Outcomes: The outcomes obtained depend on the specific analytical application .
4. Mechanisms of Bacterial and Virus Inactivation
- Summary of Application: Cetylpyridinium chloride is used to study the mechanisms of bacterial and virus inactivation by cationic quaternary ammonium detergents .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific study .
- Results or Outcomes: The outcomes obtained depend on the specific study .
5. Use in Oral Care Products
- Summary of Application: Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound used in some types of mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. It is an antiseptic that kills bacteria and other microorganisms. It has been shown to be effective in preventing dental plaque and reducing gingivitis .
- Methods of Application: CPC is used as an active ingredient in various over-the-counter oral care products .
- Results or Outcomes: Regular use of these products can help prevent and treat dental plaque, gingivitis, halitosis, and calculus .
6. Use as a Surfactant and Catalyst
- Summary of Application: Cetylpyridinium chloride monohydrate is often used as a surfactant, emulsifier, dispersant, and catalyst. In organic synthesis reactions, it can be used as an acyl chlorinating agent, a chlorinating agent for alkenes, and an alkylating agent .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific chemical reaction .
- Results or Outcomes: The outcomes obtained depend on the specific chemical reaction .
7. Use in Pesticides
- Summary of Application: Cetylpyridinium chloride (CPC) has been used as an ingredient in certain pesticides .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific pesticide formulation .
- Results or Outcomes: The outcomes obtained depend on the specific pesticide formulation .
8. Use in Water Treatment
- Summary of Application: Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with antimicrobial properties, making it useful in various applications including water treatment .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific water treatment process .
- Results or Outcomes: The outcomes obtained depend on the specific water treatment process .
Safety And Hazards
Future Directions
While there is little awareness about potential risks of the widespread use of antiseptics in oral care, cetylpyridinium chloride is one of the most commonly used antiseptics in oral care products . The aim of future research is to summarize the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .
properties
IUPAC Name |
1-hexadecylpyridin-1-ium;chloride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRBQADEGXVDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975463 | |
Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetylpyridinium chloride monohydrate | |
CAS RN |
6004-24-6 | |
Record name | Cetylpyridinium chloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6004-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetylpyridinium chloride [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cetylpyridinium chloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9OM4SK49P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.